Astressin 2B

Overview

Description

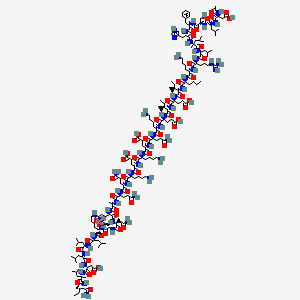

Astressin 2B (CAS: 681260-70-8) is a synthetic, cyclic peptide antagonist that selectively targets the corticotropin-releasing factor receptor 2 (CRF2) with high specificity. Its chemical structure, cyclo(31-34)[DPhe¹¹, His¹², CαMeLeu¹³,³⁹, Nle¹⁷, Glu³¹, Lys³⁴] Ac-Sauvagine(8-40), includes a lactam bridge between Glu³¹ and Lys³⁴, which enhances its stability and receptor-binding affinity . This compound exhibits negligible activity at CRF1 receptors (IC₅₀ > 500 nM) compared to CRF2 (IC₅₀ = 1.3 nM), making it a critical tool for dissecting CRF2-mediated pathways .

Functionally, this compound modulates stress responses, inflammation, and gastrointestinal (GI) motility. Studies highlight its role in blocking stress-induced hyperglycemia, exacerbating colitis, and reversing CRH-mediated inhibition of small intestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astressin 2B is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve the desired purity levels. The final product is then lyophilized for storage and use .

Chemical Reactions Analysis

Types of Reactions

Astressin 2B primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)

Cyclization: Formation of lactam bridges using side-chain functional groups.

Major Products

The major product of these reactions is the fully synthesized and cyclized peptide, this compound, with a high degree of purity achieved through HPLC .

Scientific Research Applications

Mechanistic Studies in Stress Response

Astressin 2B serves as a critical tool for understanding the mechanisms underlying stress responses. By selectively blocking the CRF2 receptor, researchers can dissect the roles of different signaling pathways involved in stress-related conditions.

- Case Study : In a rat model, administration of this compound demonstrated its ability to block stress-induced suppression of gonadotropin-releasing hormone (GnRH) pulses, which are crucial for reproductive function. The blockade was effective against various stressors, including restraint and hypoglycemia .

Inflammatory Conditions

This compound has shown promise in mitigating inflammation, particularly in gastrointestinal disorders.

- Table: Effects of this compound on Inflammation

In studies involving toxin A, a potent enterotoxin linked to antibiotic-associated diarrhea, this compound administration prior to exposure significantly reduced inflammatory responses and tissue damage in treated mice compared to controls .

Neuroendocrine Regulation

This compound's role extends into neuroendocrine regulation, particularly concerning the hypothalamic-pituitary-adrenal (HPA) axis.

- Case Study : Research indicated that this compound could effectively block CRH-induced stimulation of adrenocorticotropic hormone (ACTH) release, demonstrating its potential in managing conditions associated with HPA axis dysregulation .

Reproductive Health

The compound has implications for reproductive health by modulating stress responses that affect fertility.

- Data Insights : Studies have shown that stress can disrupt reproductive hormone levels, leading to infertility. By using this compound to inhibit CRF2 signaling, researchers observed restored GnRH pulsatility in stressed animal models, suggesting its therapeutic potential for stress-related reproductive issues .

Behavioral Studies

This compound is also utilized in behavioral studies to understand the impact of stress on mood and anxiety.

- Table: Behavioral Effects of this compound

Research indicates that this compound can influence anxiety-related behaviors by modulating the body's response to stressors, thereby providing insights into potential treatments for anxiety disorders .

Mechanism of Action

Astressin 2B exerts its effects by selectively binding to and antagonizing the CRF 2 receptor. This receptor is involved in the regulation of stress responses, and its inhibition by this compound can modulate various physiological processes. The molecular targets include the CRF 2 receptor itself, and the pathways involved often relate to the inhibition of adenylyl cyclase activity, leading to reduced cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Comparison with CRF1 Receptor Antagonists

Antalarmin

- Receptor Selectivity : CRF1 antagonist.

- Functional Differences :

- Inflammation : Antalarmin reduces DSS-induced colitis severity, lowers TNF-α, IL-6, and improves colon morphology . In contrast, Astressin 2B exacerbates colitis and increases inflammatory cytokines .

- Stress Models : Antalarmin inhibits CRH-induced fecal output and colonic permeability in maternal deprivation models, whereas this compound fails to block cytokine elevation in similar settings .

- CNS Effects : Unlike this compound, CRF1 antagonists like antalarmin cross the blood-brain barrier, reducing anxiety and drug relapse behaviors .

CP-154526

- Receptor Selectivity: Non-peptide CRF1 antagonist.

- GI Motility: CP-154526 reverses CRH-induced inhibition of small intestinal motility, whereas this compound reverses CRH’s effects on colonic motility .

Comparison with Other CRF2-Targeting Compounds

K41498

- Receptor Selectivity : CRF2 antagonist with lower intrinsic activity (1–3%) compared to this compound (6–18% at CRF2β) .

- Functional Differences: Potency: K41498 is less potent in inhibiting CRF2-mediated cAMP accumulation in vitro compared to this compound . Therapeutic Potential: Both compounds block stress-induced hyperglycemia, but this compound has broader applications in angiogenesis and inflammation studies .

Urocortin 2 (CRF2 Agonist)

- Functional Contrast : Urocortin 2 alleviates CRH-induced fecal output and diarrhea, whereas this compound exacerbates these effects . Urocortin 2 also inhibits calcium channels in neuronal cells independently of CRF2, a pathway unaffected by this compound .

Comparison with Non-Selective CRF Antagonists

α-Helical CRH 9-41

- Receptor Selectivity: Non-selective CRF1/CRF2 antagonist.

- Functional Differences :

- Stress Models : α-Helical CRH 9-41 prevents visceral hypersensitivity in maternal separation models, while this compound fails to block cytokine increases in similar paradigms .

- Therapeutic Use : α-Helical CRH 9-41 requires pretreatment for efficacy, unlike this compound, which shows acute effects in reversing CRH-mediated motility changes .

Astressin (Non-Selective)

- Receptor Selectivity : Broad-spectrum CRF1/CRF2 antagonist.

- Functional Differences :

Mechanistic Insights and Pathway-Specific Effects

- NF-κB Pathway : this compound increases NF-κB activation in colitis, worsening inflammation, whereas CRF1 antagonists like antalarmin suppress this pathway .

- IL-8 Production: this compound blocks CRF2-dependent IL-8 transcription in colonocytes, highlighting receptor-specific modulation of inflammatory mediators .

Data Tables

Table 1: Receptor Affinity and Selectivity

| Compound | CRF1 IC₅₀ (nM) | CRF2 IC₅₀ (nM) | Key Studies |

|---|---|---|---|

| This compound | >500 | 1.3 | |

| Antalarmin | 0.7 | >1000 | |

| K41498 | >1000 | 2.5 | |

| α-Helical CRH 9-41 | 10 | 15 |

Table 2: Functional Outcomes in Disease Models

Biological Activity

Astressin 2B is a potent and selective antagonist of the corticotropin-releasing factor receptor type 2 (CRF2). This compound has garnered significant attention in research due to its potential therapeutic applications in conditions associated with stress and anxiety, as well as its role in modulating neuroendocrine responses. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and implications for future research.

This compound is a peptide with the following chemical formula: . It exhibits high selectivity for the CRF2 receptor, with an IC50 value of 1.3 nM for CRF2 and >500 nM for CRF1, indicating a strong preference for CRF2-mediated pathways . The compound acts by antagonizing the effects of corticotropin-releasing hormone (CRH), which is involved in the hypothalamic-pituitary-adrenal (HPA) axis regulation.

Biological Activity and Effects

1. Impact on Gastrointestinal Function:

this compound has been shown to antagonize CRF2-mediated inhibition of gastric emptying. This action suggests that it may play a role in gastrointestinal disorders where stress-related dysregulation occurs .

2. Neuroendocrine Regulation:

In various studies, this compound has demonstrated the ability to normalize hormonal levels affected by stress. For instance, it was found to prevent decreases in luteal progesterone during inflammatory stress challenges in rhesus monkeys . This indicates that this compound may help restore normal reproductive endocrine function following stress.

3. Behavioral Studies:

Research involving animal models has illustrated that this compound can mitigate withdrawal symptoms associated with substance dependence. In a study on mice, administration of this compound prevented elevations in brain reward thresholds during nicotine withdrawal, suggesting its potential utility in treating addiction-related behaviors .

Research Findings and Case Studies

The following table summarizes key findings from various studies involving this compound:

| Study | Findings | Model Used |

|---|---|---|

| Gourcerol et al. (2024) | Administration exacerbated CRH-induced functional gastrointestinal disorders | Animal model |

| Rivier et al. (1999) | Blockade of ACTH release in adrenalectomized rats | Rat model |

| Rivier et al. (2003) | Effective in restoring hormonal balance post-stress | Rhesus monkey model |

| Zhang et al. (2015) | Reduced withdrawal symptoms in morphine-dependent mice | Mouse model |

Implications for Future Research

The distinct biological activities of this compound suggest several avenues for future research:

- Therapeutic Applications: Given its role in modulating stress responses, further exploration into its therapeutic potential for anxiety disorders and gastrointestinal diseases could be beneficial.

- Gender Discrepancies: Notably, many studies have predominantly included male subjects, highlighting a need for more inclusive research that examines gender differences in response to this compound .

- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects on both CRF receptors will enhance our knowledge of stress-related pathologies.

Q & A

Basic Research Questions

Q. What experimental approaches are critical for confirming Astressin 2B’s selectivity for CRF2 receptors in vitro?

- Methodological Answer: To validate CRF2 selectivity, use competitive binding assays with radiolabeled CRF ligands (e.g., ¹²⁵I-Tyr⁰-sauvagine) on cells expressing CRF1 or CRF2 receptors. Calculate IC₅₀ values for this compound against both receptors; its selectivity is defined by a >100-fold higher affinity for CRF2 (IC₅₀ = 1.3 nM for CRF2 vs. >500 nM for CRF1) . Include control experiments with CRF1-selective antagonists (e.g., NBI-27914) to rule off-target effects. Receptor autoradiography in tissues with known CRF2 expression (e.g., lateral septum) can further confirm specificity .

Q. How should researchers design dose-response studies for this compound in stress-related gastrointestinal models?

- Methodological Answer: Use pre-treatment protocols (e.g., 10–30 minutes before stress induction) to account for this compound’s delayed antagonism. For example, in rodent models of chronic stress-induced colonic permeability, administer 10–30 μg/kg intraperitoneally. Monitor outcomes like myeloperoxidase activity (inflammatory marker) and occludin levels (tight junction protein) . Include CRF2 agonists (e.g., urocortin 3) as positive controls to validate receptor engagement .

Q. What are key considerations for preparing stable this compound solutions?

- Methodological Answer: Reconstitute lyophilized powder in sterile water at 1 mg/mL (soluble up to 1 mg/mL). Aliquot and store at –80°C for long-term stability (≤6 months) or –20°C for short-term use (≤1 month). Avoid freeze-thaw cycles to prevent peptide degradation. Verify purity (>98.5%) via HPLC and mass spectrometry before use .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in cytokine regulation be resolved?

- Methodological Answer: In Li et al.’s study, this compound failed to block IL-6 and TNF-α in maternally separated rats, but inhibited VEGF in bladder models . To reconcile this, assess tissue-specific CRF2 isoforms (CRF2a vs. CRF2b) and downstream signaling pathways (e.g., NF-κB vs. MAPK). Use siRNA knockdown of CRF2 in target tissues to isolate receptor-dependent effects . Additionally, evaluate co-administered stressors (e.g., maternal separation vs. water avoidance) that may differentially activate CRF1/CRF2 crosstalk .

Q. What strategies optimize this compound’s pharmacokinetics for central nervous system (CNS) studies?

- Methodological Answer: Due to its peptide structure (MW = 4041.69), this compound has limited blood-brain barrier (BBB) penetration. Use intracerebroventricular (ICV) or direct brain region-specific microinjections (e.g., lateral septum) at 48–240 pmol doses . Pair with CRF2 agonists (e.g., urocortin 2) to confirm functional antagonism in behavioral assays (e.g., light-dark box tests). Measure CSF levels post-administration via radioimmunoassay to quantify bioavailability .

Q. How do researchers validate target engagement of this compound in complex in vivo models?

- Methodological Answer: Use CRF2 receptor knockout (CRF2-KO) mice as negative controls. In wild-type animals, this compound should reverse CRF2-mediated effects (e.g., inhibition of gastric emptying), while remaining ineffective in CRF2-KO models . Combine with microdialysis to measure real-time changes in CRF2-linked biomarkers (e.g., oxytocin release in the BNSTdl) . For tissue-specific effects, employ immunohistochemistry to localize CRF2 receptors and correlate with functional outcomes .

Q. What experimental variables explain this compound’s divergent effects on NF-κB activity across studies?

- Methodological Answer: In colonocytes, this compound blocks CRF2-dependent NF-κB activation and IL-8 transcription by competing with urocortin 2 . However, in stress-induced inflammation, NF-κB inhibition may require CRF1/CRF2 crosstalk. Use phospho-specific antibodies to track NF-κB phosphorylation (e.g., p65 subunit) in CRF2-KO vs. wild-type models. Co-administer CRF1 antagonists (e.g., antalarmin) to isolate CRF2-specific pathways .

Q. Data Contradiction Analysis

Q. Why does this compound exacerbate CRH-induced fecal pellet output (FPO) in some studies but reverse it in others?

- Methodological Answer: Gourcerol et al. reported increased FPO with this compound, while Zhao et al. observed inhibition of CRH-induced intestinal hypomotility . These contradictions likely arise from route-dependent effects (ICV vs. systemic administration) and model-specific CRF1/CRF2 balance. For example, ICV CRH activates central CRF1 receptors, which may override peripheral CRF2 antagonism. Always include dual CRF1/CRF2 antagonists (e.g., astressin) as comparators to clarify receptor contributions .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBPRHVUKMKSX-XJYAKNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C183H307N49O53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-70-8 | |

| Record name | Astressin-2B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.